1-(2-Aminophenyl)azetidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Aminophenyl)azetidin-2-one is a heterocyclic compound that belongs to the class of azetidinones, which are four-membered lactams. This compound is of significant interest due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals. The azetidinone ring is a core structure in many β-lactam antibiotics, which are crucial in the treatment of bacterial infections.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Aminophenyl)azetidin-2-one can be synthesized through several methods. One common approach involves the cyclization of Schiff bases, which are condensation products of aldehydes and amines. For instance, the reaction of 2-aminobenzaldehyde with chloroacetyl chloride in the presence of a base can yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Aminophenyl)azetidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various substituents onto the azetidinone ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azetidinone oxides, while substitution reactions can produce a variety of substituted azetidinones .
Scientific Research Applications
1-(2-Aminophenyl)azetidin-2-one has a wide range of applications in scientific research:
Chemistry: It serves as a precursor in the synthesis of complex organic molecules and heterocycles.
Biology: The compound is studied for its potential antimicrobial and antiviral properties.
Medicine: It is a key intermediate in the development of β-lactam antibiotics and other therapeutic agents.
Industry: Used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(2-Aminophenyl)azetidin-2-one involves its interaction with specific molecular targets. In the case of its antimicrobial activity, the compound inhibits the synthesis of bacterial cell walls by binding to penicillin-binding proteins (PBPs), which are essential for cell wall construction. This leads to the disruption of cell wall integrity and ultimately bacterial cell death .
Comparison with Similar Compounds
- 1-(4-Aminophenyl)azetidin-2-one
- 3-Chloro-1-(1-methyl-1H-benzimidazol-2-yl)-(4′-substituted)-phenyl azetidin-2-one
- 4-(Substituted phenyl-1,3,4-oxadiazol/thiadiazol-2-yl)-4-(4-substituted phenyl) azetidin-2-one
Uniqueness: 1-(2-Aminophenyl)azetidin-2-one is unique due to its specific substitution pattern on the azetidinone ring, which imparts distinct chemical and biological properties. Its ability to serve as a versatile building block in the synthesis of various bioactive compounds sets it apart from other similar azetidinones .
Properties
Molecular Formula |
C9H10N2O |
---|---|
Molecular Weight |
162.19 g/mol |
IUPAC Name |
1-(2-aminophenyl)azetidin-2-one |
InChI |
InChI=1S/C9H10N2O/c10-7-3-1-2-4-8(7)11-6-5-9(11)12/h1-4H,5-6,10H2 |
InChI Key |
PVBIYRKDWMPTLU-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C1=O)C2=CC=CC=C2N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.